Chain-Length Dependent Potency in Neutrophil Adhesion Inhibition vs. Direct Homologs
3-(9H-Fluoren-9-YL)propanoic acid (Compound 4, n=3) demonstrates a unique, non-linear position in the potency chain of fluoren-9-ylalkanoic acids. Its IC50 of 97 µM against TNF-α-activated neutrophil adhesion to serum-coated wells is a stark contrast to its immediate neighbors [1]. The compound is 2.0-fold more potent than the inactive shorter-chain homologs (n=0-2, IC50 >200 µM) and 1.8-fold less potent than the next homolog (n=4, IC50 55.2 µM), marking a critical transition point from inactivity to moderate activity [1]. This specific activity profile is not replicated by any other chain-length analog in the series.
| Evidence Dimension | Inhibition of TNF-α-activated Neutrophil Adhesion to Serum-Coated Wells (IC50) |
|---|---|
| Target Compound Data | IC50 = 97 µM |
| Comparator Or Baseline | Compound 1 (n=0): IC50 >200 µM; Compound 2 (n=1): IC50 >200 µM; Compound 3 (n=2): IC50 >200 µM; Compound 6 (n=4): IC50 = 55.2 µM; Compound 9 (n=3 with α-benzyl substitution): IC50 = 6.0 µM |
| Quantified Difference | ≥ 2.1-fold more potent than n=0-2; 1.8-fold less potent than n=4; 16.2-fold less potent than α-substituted analog |
| Conditions | In vitro adhesion assay using TNF-α-activated human neutrophils on serum-coated plastic wells. Data from Table 1, Hamilton et al. 1995. |
Why This Matters
This data identifies the n=3 linker as the minimal active chain length in this series, essential for researchers designing SAR studies where incremental activity gain and linker optimization are being mapped.
- [1] Hamilton, G.S.; Mewshaw, R.E.; Bryant, C.M.; Feng, Y.; Endemann, G.; Madden, K.S.; Janczak, J.E.; Perumattam, J.; Stanton, L.W.; Yang, X. Fluorenylalkanoic and Benzoic Acids as Novel Inhibitors of Cell Adhesion Processes in Leukocytes. J. Med. Chem. 1995, 38, 1650-1656. View Source
